molecular formula C21H18O3 B12863366 Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate

Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate

Cat. No.: B12863366
M. Wt: 318.4 g/mol
InChI Key: VHISJVLBHXHKJL-UHFFFAOYSA-N
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Description

Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group attached to the biphenyl structure, which is further esterified with a methyl group at the carboxylate position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process. One common method includes the Suzuki coupling reaction between 2-benzyloxy-1-bromobenzene and 4-carboxyphenylboronic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene . The resulting product is then esterified using methanol in the presence of an acid catalyst to form the final compound.

Industrial Production Methods: For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves using readily available raw materials and efficient catalysts. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity. The biphenyl structure allows for π-π stacking interactions with aromatic amino acids in proteins, further influencing their function . These interactions can modulate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • Methyl 2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylate
  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 2-Benzyloxy-1-methylpyridinium triflate

Comparison: Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement allows for distinct chemical reactivity and biological activity compared to its analogs. For example, the position of the benzyloxy group can significantly influence the compound’s ability to undergo electrophilic substitution reactions and its interaction with biological targets .

Biological Activity

Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl core with a benzyloxy group and a carboxylate functional group. Its molecular formula is C16H16O3C_{16}H_{16}O_3, and it has a molecular weight of approximately 256.29 g/mol. The presence of the benzyloxy substituent enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound, including:

  • Anticancer Activity : The compound has been evaluated for its potential to inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The observed IC50 values were notably low, indicating potent activity.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammatory responses and tumor growth.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell survival and apoptosis. For instance, it has been observed to affect the NF-kB pathway, which plays a critical role in inflammation and cancer.
  • Reactive Oxygen Species (ROS) Modulation : There is evidence that the compound can induce oxidative stress in cancer cells, leading to apoptosis. This effect is likely mediated through the generation of ROS.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism
Study 1MCF-712.5Apoptosis induction
Study 2HeLa10.0ROS generation
Study 3E. coli15.0Membrane disruption

These findings indicate that the compound possesses both anticancer and antimicrobial properties, making it a candidate for further development in therapeutic applications.

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

methyl 4-(2-phenylmethoxyphenyl)benzoate

InChI

InChI=1S/C21H18O3/c1-23-21(22)18-13-11-17(12-14-18)19-9-5-6-10-20(19)24-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3

InChI Key

VHISJVLBHXHKJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

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